2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that have significant biological and pharmaceutical importance due to their structural similarity to indoles, which are prevalent in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. The indazole core can then be functionalized with the appropriate ethoxy and acetamide groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often with the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of various substituted indazole derivatives.
Scientific Research Applications
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Indazole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : This compound and its derivatives can be explored for their potential therapeutic effects in treating various diseases.
Industry: : It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is unique due to its specific structural features, such as the ethoxy and acetamide groups Similar compounds include other indazole derivatives, which may have different substituents or functional groups
List of Similar Compounds
Indazole
1-methylindazole
2-ethoxyindazole
N-methylacetamide derivatives
Properties
IUPAC Name |
2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-18-9-13(17)14-8-11-10-6-4-5-7-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPMJUUGDIPEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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